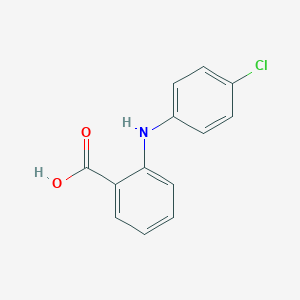

2-(4-Chloroanilino)benzoic acid

Übersicht

Beschreibung

2-(4-Chloroanilino)benzoic acid is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of benzoic acid, where the amino group is substituted with a 4-chloroaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloroanilino)benzoic acid typically involves the reaction of 4-chloroaniline with anthranilic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Chloroanilino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Analgesic Properties

Recent studies have indicated that derivatives of 2-(4-Chloroanilino)benzoic acid exhibit significant analgesic properties. For instance, a formulation involving this compound was tested for its analgesic activity using animal models. The study demonstrated that the compound could effectively reduce pain responses in mice, suggesting potential use in pain management therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that this compound showed activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics . The structure-activity relationship (SAR) analyses suggest that modifications to the compound can enhance its efficacy against resistant strains.

Material Science

Polymer Additives

In material science, this compound is explored as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. For example, research indicates that adding this compound to polyvinyl chloride (PVC) enhances the material's resistance to thermal degradation .

Environmental Applications

Wastewater Treatment

The compound has been identified as a chemical of emerging concern in industrial wastewater. Studies have focused on its degradation pathways and the development of treatment methods to remove it from effluents. The effectiveness of various treatment processes, including advanced oxidation processes (AOPs), has been assessed to mitigate the environmental impact of this compound .

Data Tables

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Case Studies

Case Study: Analgesic Formulation Development

In a controlled study, a tablet formulation containing this compound was developed and tested for analgesic efficacy. The formulation was optimized using response surface methodology, resulting in significant pain relief in animal models compared to control groups .

Case Study: Environmental Impact Assessment

A comprehensive study evaluated the presence of this compound in industrial wastewater across several facilities. The findings highlighted high concentrations of the compound, prompting recommendations for enhanced treatment protocols to reduce environmental contamination .

Wirkmechanismus

The mechanism of action of 2-(4-Chloroanilino)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-(4-Bromoanilino)benzoic acid: Similar structure but with a bromine atom instead of chlorine.

2-(4-Fluoroanilino)benzoic acid: Similar structure but with a fluorine atom instead of chlorine.

2-(4-Methoxyanilino)benzoic acid: Similar structure but with a methoxy group instead of chlorine.

Uniqueness: 2-(4-Chloroanilino)benzoic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making the compound versatile for different applications.

Biologische Aktivität

2-(4-Chloroanilino)benzoic acid, also known by its CAS number 13278-35-8, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound consists of a benzoic acid moiety substituted with a chloroaniline group. Its molecular formula is C13H10ClNO2, and it exhibits properties typical of both aromatic amines and carboxylic acids.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various Gram-positive bacteria and some fungal strains, particularly Candida albicans. The compound's mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways critical for microbial growth .

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate antibacterial |

| Escherichia coli | Low antibacterial |

| Candida albicans | Moderate antifungal |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition may lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Interaction with Biological Macromolecules

Studies have shown that this compound forms stable complexes with proteins, suggesting potential roles in modulating protein functions or enzyme activities. This property could be leveraged in drug design to enhance the specificity and efficacy of therapeutic agents targeting specific proteins.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution : Utilizing sodium methoxide in methanol under reflux conditions.

- Cross-Coupling Reactions : Employing palladium catalysts (e.g., Pd(PPh3)4) along with bases like K2CO3 in solvents such as toluene or DMF.

- Oxidation Reactions : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to modify the structure for enhanced biological activity.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound. The results demonstrated that modifications in substituents significantly influenced antibacterial potency. For instance, compounds with additional hydroxyl groups showed enhanced activity against resistant strains of bacteria .

In Vivo Studies

In vivo studies have indicated that this compound possesses anti-inflammatory effects in animal models, reducing edema and inflammatory markers significantly when administered at appropriate dosages .

Eigenschaften

IUPAC Name |

2-(4-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTPXKMADXYVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332632 | |

| Record name | 2-(4-Chloroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-35-8 | |

| Record name | 2-(4-Chloroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.